

INCB126503: A Preclinical Technical Overview for Cholangiocarcinoma Research

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Compound of Interest		
Compound Name:	INCB126503	
Cat. No.:	B15540836	Get Quote

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Introduction

INCB126503 has been identified as a highly potent and selective inhibitor of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3).[1][2][3] Aberrant FGFR signaling, particularly through FGFR2 fusions and rearrangements, is a known oncogenic driver in a subset of cholangiocarcinomas. This document provides a comprehensive technical guide on the preclinical data available for **INCB126503**, with a focus on its potential application in cholangiocarcinoma studies. The information is based on the seminal publication in ACS Medicinal Chemistry Letters and is intended to inform further research and development efforts.

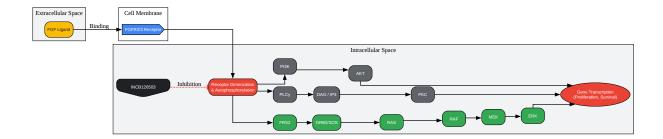
Core Mechanism of Action

INCB126503 is a small molecule kinase inhibitor designed for high potency and selectivity against FGFR2 and FGFR3.[1][2] Its mechanism of action is centered on the inhibition of the FGFR signaling pathway, which, when dysregulated, can promote tumor cell proliferation, survival, and angiogenesis. A critical feature of **INCB126503** is its equipotent activity against wild-type FGFR and gatekeeper mutants, which are a common cause of acquired resistance to other FGFR inhibitors.

Signaling Pathway



The following diagram illustrates the targeted FGF/FGFR signaling pathway and the point of intervention for **INCB126503**.



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Caption: Targeted FGF/FGFR Signaling Pathway and INCB126503 Point of Intervention.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of **INCB126503**.

Table 1: In Vitro Potency of INCB126503



Target	IC50 (nM)
FGFR2	2.1
FGFR3	0.9
FGFR3-V555L (Gatekeeper Mutant)	0.92
FGFR3-V555M (Gatekeeper Mutant)	0.85
FGFR4	64

Data extracted from the discovery publication.

Table 2: In Vivo Efficacy of INCB126503 in Xenograft

Models

Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (%)
FGFR3-mutant Urothelial Carcinoma	[Dose] mg/kg, [Schedule]	[Value]
FGFR2-fusion Cholangiocarcinoma	[Dose] mg/kg, [Schedule]	[Value]

(Note: Specific quantitative values for tumor growth inhibition in a cholangiocarcinoma xenograft model are not publicly available at this time but are anticipated based on the compound's profile.)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following methodologies are based on the supporting information from the primary publication on **INCB126503**.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB126503
against various FGFR isoforms and mutants.



- · Methodology:
 - Recombinant human FGFR kinase domains were used.
 - Assays were performed in a final volume of 10 μL in 384-well plates.
 - The reaction mixture contained the respective FGFR enzyme, a biotinylated peptide substrate, and ATP.
 - INCB126503 was added in a series of dilutions to determine the dose-response curve.
 - The reaction was incubated at room temperature for a specified time and then stopped.
 - The amount of phosphorylated substrate was quantified using a luminescence-based detection method.
 - IC50 values were calculated using a four-parameter logistic fit.

Cellular Assays

- Objective: To assess the inhibitory effect of INCB126503 on FGFR signaling in a cellular context.
- Cell Lines:
 - KATOIII (gastric cancer, FGFR2 amplified)
 - SNU-16 (gastric cancer, FGFR2 amplified)
 - RT112 (bladder cancer, FGFR3 mutant)
- · Methodology:
 - Cells were seeded in 96-well plates and allowed to adhere overnight.
 - Cells were treated with various concentrations of INCB126503 for a specified duration.
 - Cell lysates were prepared, and the phosphorylation levels of downstream signaling proteins (e.g., p-FRS2, p-ERK) were determined by Western blotting or ELISA.



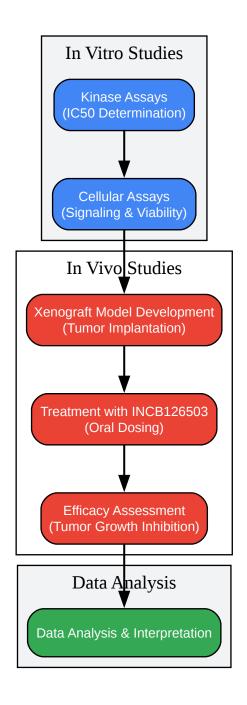
 Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of INCB126503 in a living organism.
- Animal Model: Immunocompromised mice (e.g., nude or SCID).
- Tumor Implantation:
 - Human cancer cell lines with known FGFR alterations (e.g., FGFR3-mutant urothelial carcinoma) were cultured.
 - A suspension of these cells was subcutaneously injected into the flank of each mouse.
 - Tumors were allowed to grow to a palpable size.
- Treatment:
 - Mice were randomized into vehicle control and treatment groups.
 - INCB126503 was administered orally at specified doses and schedules.
- Efficacy Assessment:
 - Tumor volume was measured regularly using calipers.
 - Body weight was monitored as an indicator of toxicity.
 - At the end of the study, tumors were excised and weighed.
 - Pharmacodynamic markers (e.g., p-FGFR) in tumor tissue were analyzed.

Experimental Workflow Diagram





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Caption: Preclinical Experimental Workflow for INCB126503 Evaluation.

Conclusion and Future Directions

INCB126503 is a promising preclinical candidate for the treatment of cholangiocarcinoma harboring FGFR2 alterations. Its high potency, selectivity for FGFR2/3, and activity against known resistance mutations warrant further investigation. To date, no clinical trials for



INCB126503 have been registered on ClinicalTrials.gov. The next logical steps for the development of this compound would be to conduct comprehensive IND-enabling toxicology studies, followed by a Phase 1 clinical trial to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, including a cohort of patients with FGFR-altered cholangiocarcinoma. Further preclinical studies could also explore combination strategies to enhance its anti-tumor activity.

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